Allenylboronic acid pinacol ester

Description

BenchChem offers high-quality Allenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h7H,1H2,2-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAOMXUZZONOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470474 | |

| Record name | Allenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865350-17-0 | |

| Record name | Allenylboronic acid pinacol ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Allenylboronic Acid Pinacol Ester from Propargyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of allenylboronic acid pinacol ester from propargyl alcohol, a critical transformation for accessing versatile reagents in organic synthesis. Allenylboronic acid pinacol ester is a valuable building block for the stereoselective formation of propargyl and allenyl derivatives, which are key intermediates in the synthesis of complex molecules, natural products, and pharmacologically active compounds. This document provides a comprehensive overview of the prevalent copper-catalyzed methodology, including detailed experimental protocols, quantitative data, and visualizations of the reaction mechanism and experimental workflow.

Core Synthesis Strategy: Copper-Catalyzed Borylation

The most efficient and widely adopted method for the synthesis of allenylboronic acid pinacol ester from propargyl alcohol involves a copper-catalyzed reaction.[1][2] This approach is favored for its mild reaction conditions, broad substrate scope, and good functional group tolerance.[1] The key components of this transformation are a copper(I) catalyst, a diboron reagent, a suitable base, and an anhydrous solvent.

The reaction proceeds via the activation of the propargyl alcohol by the copper catalyst, followed by a reaction with the diboron reagent to form a copper-allenyl intermediate. This intermediate then undergoes transmetalation with the boronic ester to yield the desired allenylboronic acid pinacol ester.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the copper-catalyzed synthesis of allenylboronic acid pinacol ester from propargyl alcohol and its derivatives.

| Catalyst System | Base (equiv.) | Diboron Reagent (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| CuCl / Xantphos | KOtBu (1.5) | B₂pin₂ (1.2) | Toluene | Room Temp | 24 | High |

| CuOAc / (S)-SEGPHOS | LiOi-Pr (0.5-1.0) | B₂pin₂ (1.5-3.0) | CH₂Cl₂ | -75 to Room Temp | 19-72 | Good |

| Mesitylcopper(I) | - | Diboronic Acid (1.5) | Methanol | -10 | 24 | up to 95% |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of allenylboronic acid pinacol ester from propargyl alcohol based on established copper-catalyzed methods.

Materials:

-

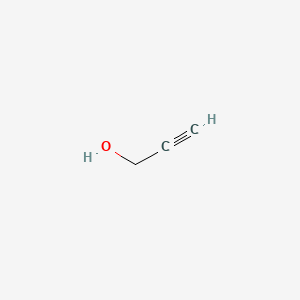

Propargyl alcohol

-

Bis(pinacolato)diboron (B₂pin₂)

-

Copper(I) chloride (CuCl)

-

Xantphos

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Toluene

-

Anhydrous Methanol

-

2M Hydrochloric acid (HCl) in methanol

-

Diethyl ether

-

Water

-

Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Celite

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add copper(I) chloride (5 mol%), Xantphos (5 mol%), and bis(pinacolato)diboron (1.2 equiv.).

-

Add anhydrous toluene to the flask.

-

Degas the mixture by bubbling the inert gas through the solution for at least 15 minutes while stirring.

-

-

Addition of Reactants:

-

In a separate flask, prepare a solution of propargyl alcohol (1.0 equiv.) in anhydrous toluene.

-

Slowly add the propargyl alcohol solution to the reaction mixture via syringe or dropping funnel.

-

Prepare a solution of potassium tert-butoxide (1.5 equiv.) in anhydrous methanol.

-

Add the potassium tert-butoxide solution portion-wise to the reaction mixture.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup:

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by adding a solution of 2M HCl in methanol until the pH is approximately 6-7.

-

Filter the mixture through a pad of Celite to remove any solid precipitates.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

To the residue, add diethyl ether and water.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure allenylboronic acid pinacol ester.

-

Visualizations

The following diagrams illustrate the proposed reaction mechanism and the general experimental workflow for the synthesis.

References

mechanism of copper-catalyzed borylation for allenylboronates

An in-depth technical guide on the mechanism of copper-catalyzed borylation for the synthesis of allenylboronates, designed for researchers, scientists, and drug development professionals.

Introduction

Allenylboronates are highly versatile reagents in organic synthesis, serving as valuable precursors for the stereoselective construction of complex molecules, including homopropargylic alcohols and amines.[1][2][3] The development of catalytic methods for their synthesis has been a significant area of research, with copper catalysis emerging as a particularly efficient, cost-effective, and powerful strategy. These methods offer advantages in terms of functional group tolerance and the potential for asymmetric synthesis, providing access to chiral allenylboronates.[4] This guide details the core mechanistic principles of copper-catalyzed borylation reactions for producing allenylboronates, presents key quantitative data, outlines a representative experimental protocol, and visualizes the central catalytic cycle.

Core Mechanism: The Catalytic Cycle

The copper-catalyzed borylation of allenes typically proceeds through a catalytic cycle involving several key steps. While variations exist depending on the specific precursors (e.g., propargylic carbonates, 1,3-enynes, or allenes themselves) and boron source (e.g., bis(pinacolato)diboron, B₂pin₂), a generalized mechanistic pathway has been established through experimental and computational studies.[5]

The cycle is initiated by the formation of an active copper(I)-boryl species (LCu-Bpin), where 'L' represents a ligand. This intermediate is generated from a copper(I) precatalyst and a diboron reagent.[5][6] The key steps are as follows:

-

Generation of the Active Catalyst : A copper(I) precursor, often in the presence of a base and a ligand (such as an N-heterocyclic carbene or a phosphine), reacts with the diboron reagent (e.g., B₂pin₂) to form the active LCu-Bpin complex.

-

Borocupration of the Allene : The LCu-Bpin species coordinates to one of the double bonds of the allene substrate. This is followed by a regioselective insertion of the allene into the Cu-B bond. This step, known as borocupration, generates a key allylcopper intermediate.[5] The regioselectivity of this addition is a critical factor in determining the final product structure.

-

Isomerization/Transmetalation/Elimination : Depending on the specific reaction, the allylcopper intermediate can undergo several transformations. In many cases, it acts as a nucleophile. For reactions starting from propargylic precursors (like carbonates), this step is often followed by the elimination of a leaving group to afford the allenylboronate product and regenerate the active copper catalyst.[3][7] In other variations, such as hydroboration of enynes, a protonolysis step follows the formation of an allenyl/propargyl copper intermediate.[4]

-

Catalyst Regeneration : The final step releases the allenylboronate product and regenerates the active copper(I) species, allowing it to re-enter the catalytic cycle.

The use of chiral ligands on the copper catalyst allows for enantioselective borocupration, leading to the formation of valuable, optically active allenylboronates.[4][8]

Catalytic Cycle Visualization

The following diagram illustrates the proposed catalytic cycle for the borylation of an allene.

Caption: Proposed catalytic cycle for copper-catalyzed borylation of allenes.

Data Presentation: Substrate Scope and Performance

The efficiency of copper-catalyzed borylation is highly dependent on the substrate, ligand, and reaction conditions. Below are tables summarizing representative quantitative data from the literature.

Table 1: Enantioselective Cyanoborylation of Allenes [5] Reaction Conditions: Allene (0.5 mmol), NCTS (1.2 equiv), B₂pin₂ (1.2 equiv), LiOtBu (1.4 equiv), Cu salt/Ligand (5 mol %), THF, -5 °C, 48 h.

| Entry | Allene Substituent (R) | Yield (%) | Enantiomeric Ratio (er) |

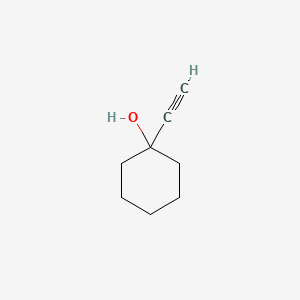

| 1 | Cyclohexyl | 78 | 96:4 |

| 2 | tert-Butyl | 85 | 95:5 |

| 3 | Phenyl | 89 | 92:8 |

| 4 | 4-MeO-C₆H₄ | 91 | 93:7 |

| 5 | 4-F-C₆H₄ | 96 | 94:6 |

Table 2: Borylative Allyl-Allyl Coupling of Allenes and Allylic gem-Dichlorides [9] Reaction Conditions: Allene (0.3 mmol), gem-dichloride (0.2 mmol), B₂pin₂ (0.32 mmol), CuCl (10 mol %), Ligand L5 (12 mol %), KOtBu (0.3 mmol), Toluene, 30 °C.

| Entry | Allene Substituent (R) | Product | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Cyclohexyl | 3 | 71 | 96:4 |

| 2 | Cyclopentyl | 4 | 65 | 95:5 |

| 3 | Ph(CH₂)₂ | 5 | 70 | 96:4 |

| 4 | BnO(CH₂)₂ | 9 | 68 | 94:6 |

| 5 | BocHN(CH₂)₃ | 10 | 61 | 95:5 |

Representative Experimental Protocol

This section provides a detailed methodology for a typical copper-catalyzed borylation reaction, adapted from published procedures for the synthesis of chloro-substituted allenyl-Bdan products.[7]

Materials:

-

Propargyl gem-dichloride substrate (1.0 equiv)

-

Bis(1,2-diaminobenzene)diboron (B₂dan₂) (1.1 equiv)

-

Copper(I) iodide (CuI) (10 mol %)

-

Xantphos ligand (10 mol %)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-dioxane (solvent)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with CuI (10 mol %), Xantphos (10 mol %), K₃PO₄ (2.0 equiv), and B₂dan₂ (1.1 equiv).

-

Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent and Substrate Addition: Anhydrous 1,4-dioxane is added via syringe, followed by the addition of the propargyl gem-dichloride substrate (1.0 equiv).

-

Reaction: The reaction mixture is stirred vigorously at a specified temperature (e.g., 80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove inorganic salts.

-

Purification: The filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure allenylboronate product.

-

Characterization: The structure and purity of the final product are confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

Copper-catalyzed borylation has become an indispensable tool for the synthesis of allenylboronates. The mechanism, proceeding through a key copper-boryl species and an allylcopper intermediate, provides a versatile platform for accessing a wide range of substituted allenes. The ability to render these transformations enantioselective through the use of chiral ligands further enhances their utility, particularly in the fields of pharmaceutical and materials science. The mild reaction conditions and good functional group tolerance ensure that this methodology will continue to be developed and applied in the synthesis of complex molecular architectures.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic, Enantioselective Synthesis of Allenyl Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselective Copper-Catalyzed Borylative Amidation of Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Stability of Allenylboronic Acid Pinacol Ester Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allenylboronic acid pinacol ester is a versatile reagent in modern organic synthesis, enabling the construction of complex molecular architectures. However, its utility is intrinsically linked to its stability, particularly under the acidic conditions frequently encountered during reaction workups and purifications. This technical guide provides a comprehensive overview of the stability of allenylboronic acid pinacol ester in acidic environments. While direct quantitative kinetic data for this specific compound is scarce in the literature, this guide synthesizes available qualitative information and extrapolates from studies on analogous boronic esters to provide a thorough understanding of its degradation pathways. Key considerations for handling, purification, and application of this reagent are detailed, along with adaptable experimental protocols for stability assessment.

Introduction to Allenylboronic Acid Pinacol Ester

Allenylboronic acid pinacol ester is a key building block in organic chemistry, valued for its ability to participate in a variety of carbon-carbon bond-forming reactions. Its unique structure, featuring a reactive allene moiety coupled with a boronic ester, allows for the stereoselective synthesis of propargyl and allenyl derivatives, which are important intermediates in the synthesis of natural products and pharmaceuticals.[1] The pinacol ester form is generally favored over the free boronic acid due to its enhanced stability and ease of handling.[2]

General Stability of Boronic Acid Pinacol Esters

Boronic acid pinacol esters are widely regarded as more robust alternatives to their corresponding boronic acids.[2] The steric bulk of the pinacol group shields the Lewis acidic boron center from unwanted reactions, most notably hydrolysis.[3] However, their stability is not absolute and is influenced by several factors.

Hydrolysis: The Primary Degradation Pathway

The principal degradation pathway for boronic esters is hydrolysis, which cleaves the B-O bonds of the pinacol ester to yield the corresponding boronic acid and pinacol.[4] This process is reversible but can lead to product loss and purification challenges.[5] The rate of hydrolysis is highly dependent on pH, with both acidic and basic conditions potentially accelerating the reaction.[4][6] For many boronic esters, on-column hydrolysis during reversed-phase high-performance liquid chromatography (RP-HPLC) is a significant analytical challenge, particularly when acidic mobile phase modifiers like formic acid or trifluoroacetic acid (TFA) are used.[4][7]

Protodeboronation

Protodeboronation is the cleavage of the C-B bond by a proton source, resulting in the replacement of the boronic ester group with a hydrogen atom. This can be an undesired side reaction, particularly under acidic conditions.[8] While some boronic acids are susceptible to acid-catalyzed protodeboronation, the stability of the C-B bond in allenyl systems under these conditions is not well-documented.

Isomerization

The allene functionality itself can be prone to isomerization under certain conditions. While there is limited direct evidence for the acid-catalyzed isomerization of allenylboronic acid pinacol ester, related propargylic systems have been shown to isomerize to allenes in the presence of acid. This suggests that isomerization of the allenyl system to a more stable conjugated diene could be a potential degradation pathway under strongly acidic conditions, although this remains to be experimentally verified.

Stability of Allenylboronic Acid Pinacol Ester Under Acidic Conditions: A Qualitative Assessment

Direct quantitative data on the stability of allenylboronic acid pinacol ester across a range of acidic pH values is not extensively available in the peer-reviewed literature. However, a qualitative understanding can be pieced together from various sources, including synthetic procedures and studies on related compounds.

| Condition | Observed/Inferred Stability | Potential Degradation Pathways | Key Considerations & Recommendations | Citations |

| Aqueous Acidic Workup (e.g., sat. NH₄Cl, dilute HCl) | Generally tolerated for short periods during extraction. | Hydrolysis to allenylboronic acid. | Minimize contact time with the aqueous acidic phase. Ensure rapid extraction into an organic solvent. | [3][8] |

| Silica Gel Chromatography (Standard Grade) | Potential for significant decomposition. | Acid-catalyzed hydrolysis and other decomposition pathways on the acidic silica surface. | Avoid standard silica gel chromatography if possible. If necessary, use a deactivated silica gel (e.g., treated with a base) or an alternative stationary phase. | [3] |

| RP-HPLC with Acidic Modifiers (e.g., Formic Acid, TFA) | High likelihood of on-column hydrolysis. | Acid-catalyzed hydrolysis. | Use a mobile phase without acidic modifiers if possible. Employ aprotic diluents for sample preparation to prevent pre-injection hydrolysis. Consider alternative chromatographic techniques like hydrophilic interaction liquid chromatography (HILIC). | [4][5][7] |

| Strong Protic Acids (e.g., neat TFA, conc. HCl) | Expected to be unstable. | Rapid hydrolysis, potential for protodeboronation and isomerization. | Avoid exposure to strong, concentrated acids unless a specific transformation is intended. | [4] |

Experimental Protocols for Stability Assessment

While specific protocols for allenylboronic acid pinacol ester are not published, the following methodologies, adapted from studies on other boronic esters, can be employed to quantitatively assess its stability under acidic conditions.

NMR-Based Monitoring of Hydrolysis

This protocol allows for the direct observation and quantification of the hydrolysis of allenylboronic acid pinacol ester over time.

Materials:

-

Allenylboronic acid pinacol ester

-

Deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃)

-

D₂O or a D₂O-based buffer of the desired pD

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of allenylboronic acid pinacol ester in a deuterated aprotic solvent in which it is stable.

-

In an NMR tube, add a known volume of the stock solution.

-

Add a specific volume of D₂O or a D₂O-based buffer of the desired pD to initiate the stability study.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum immediately after the addition of the aqueous solution (t=0).

-

Key signals to monitor:

-

Allenylboronic acid pinacol ester: Characteristic signals for the allenic protons and the pinacol methyl groups.[9]

-

Pinacol (hydrolysis product): A sharp singlet for the 24 protons of the two methyl groups.

-

-

-

Time-Course Monitoring:

-

Periodically acquire ¹H NMR spectra over the desired time course (e.g., every 30 minutes, then hourly).

-

-

Data Analysis:

-

Integrate the signals for the pinacol ester and the free pinacol at each time point.

-

Calculate the percentage of hydrolysis by comparing the integral of the free pinacol to the sum of the integrals of the pinacol ester and free pinacol.

-

HPLC-Based Stability Assay

This method is suitable for determining the rate of degradation under various acidic conditions.

Materials:

-

Allenylboronic acid pinacol ester

-

Aprotic solvent (e.g., acetonitrile)

-

Aqueous buffers of desired pH

-

HPLC system with a suitable column (e.g., C18)

-

Thermostatted autosampler

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of allenylboronic acid pinacol ester in an aprotic solvent like acetonitrile.

-

-

Forced Degradation Study:

-

Dilute the stock solution into aqueous solutions of varying pH (e.g., 0.1 M HCl, pH 2 buffer, pH 4 buffer).

-

Maintain the solutions at a constant temperature.

-

-

Sample Analysis:

-

At specified time intervals, inject an aliquot of the reaction mixture onto the HPLC system.

-

Use a mobile phase that provides good separation between the allenylboronic acid pinacol ester and its potential degradation products (e.g., allenylboronic acid). To minimize on-column hydrolysis, a mobile phase without acidic modifiers is recommended.[4]

-

-

Data Analysis:

-

Determine the peak area of the allenylboronic acid pinacol ester at each time point.

-

Plot the natural logarithm of the peak area versus time to determine the degradation rate constant (k) from the slope of the line.

-

The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

-

Visualizing Degradation Pathways and Experimental Workflows

Hydrolysis Pathway

Caption: Acid-catalyzed hydrolysis of allenylboronic acid pinacol ester.

General Experimental Workflow for Stability Assessment

Caption: A generalized workflow for assessing the stability of allenylboronic acid pinacol ester.

Logical Relationship of Boronic Acid Protection

Caption: The relationship between allenylboronic acid and its pinacol ester.

Conclusion and Future Outlook

Allenylboronic acid pinacol ester is an invaluable tool in synthetic chemistry, but its successful application hinges on an understanding of its stability profile. While it is qualitatively understood to be more stable than the free boronic acid, it is susceptible to degradation, primarily through hydrolysis, under acidic conditions. This is particularly relevant during chromatographic purification and reaction workups.

The conspicuous absence of quantitative stability data for allenylboronic acid pinacol ester in acidic media represents a significant knowledge gap. Future research should focus on systematic kinetic studies to elucidate its degradation rates under various pH conditions, temperatures, and in the presence of different acid catalysts. Such data would be of immense value to the scientific community, enabling more robust and reproducible synthetic methodologies. In the interim, researchers should exercise caution when exposing this reagent to acidic environments and consider employing the stability assessment protocols outlined in this guide to ensure the integrity of their starting materials and the success of their synthetic endeavors.

References

- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

The Versatile Reactivity of Allenylboronic Acid Pinacol Ester with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allenylboronic acid pinacol ester has emerged as a powerful and versatile reagent in modern organic synthesis. Its unique structure allows for highly regioselective and stereoselective reactions with a variety of electrophiles, providing efficient access to structurally diverse and synthetically valuable molecules such as homopropargylic alcohols, amines, and functionalized carbocycles. This technical guide provides a comprehensive overview of the reactivity of allenylboronic acid pinacol ester, with a focus on its reactions with aldehydes, ketones, imines, Michael acceptors, and dienes. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in research and development.

Core Reactivity: The Propargylation Reaction

The most characteristic reaction of allenylboronic acid pinacol ester is its [3+2] cycloaddition with electrophiles, commonly referred to as a propargylation reaction. This process typically proceeds through a Zimmerman-Traxler-type six-membered cyclic transition state, where the nucleophilic attack occurs from the γ-carbon of the allenylboronate onto the electrophile. This results in a concomitant-rearrangement of the boron group, leading to the formation of a homopropargylic product with a terminal alkyne functionality. The stereochemical outcome of the reaction is often dictated by the geometry of this transition state, which can be influenced by the choice of substrates, catalysts, and reaction conditions.

Reactions with Aldehydes and Ketones: Synthesis of Homopropargylic Alcohols

The reaction of allenylboronic acid pinacol ester with aldehydes and ketones is a widely used method for the synthesis of homopropargylic alcohols. While the reaction can proceed under thermal conditions, the use of catalysts is often necessary to achieve high yields and enantioselectivities, especially with less reactive ketones.

Brønsted Acid Catalysis

Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have proven to be effective catalysts for the enantioselective propargylation of aldehydes. The catalyst activates the allenylboronate by forming a hydrogen bond with one of the oxygen atoms of the pinacol ester, thereby increasing its Lewis acidity and accelerating the reaction.

Copper Catalysis

Copper-based catalytic systems are also highly effective for the enantioselective propargylation of both aldehydes and ketones. These reactions often employ chiral phosphine ligands to induce asymmetry. The mechanism is believed to involve the formation of a copper allenyl intermediate, which then reacts with the carbonyl compound.

Quantitative Data for Reactions with Aldehydes and Ketones

| Electrophile | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Benzaldehyde | (R)-TRIP-PA (20 mol%) | Toluene | -20 | 96 | 96 | 91 | |

| 4-Nitrobenzaldehyde | (R)-TRIP-PA (20 mol%) | Toluene | -20 | 96 | 95 | 94 | |

| Cinnamaldehyde | (R)-TRIP-PA (20 mol%) | Toluene | -20 | 96 | 92 | 88 | |

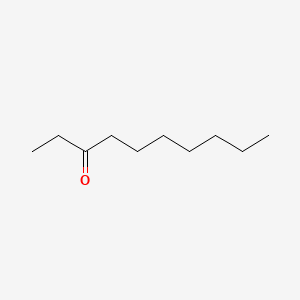

| Cyclohexanecarboxaldehyde | (R)-TRIP-PA (20 mol%) | Toluene | -20 | 96 | 89 | 82 | |

| Acetophenone | CuOAc (5 mol%) / (R)-BINAP (6 mol%) | CH₂Cl₂ | -75 | 72 | 85 | 92 | |

| 2-Acetonaphthone | CuOAc (5 mol%) / (R)-BINAP (6 mol%) | CH₂Cl₂ | -75 | 48 | 88 | 94 | |

| Propiophenone | CuOAc (5 mol%) / (R)-BINAP (6 mol%) | CH₂Cl₂ | -75 | 72 | 82 | 90 |

Reactions with Imines: Synthesis of Homopropargylic Amines

The addition of allenylboronic acid pinacol ester to imines provides a direct route to homopropargylic amines, which are important building blocks in medicinal chemistry. Similar to carbonyl compounds, these reactions often require activation, which can be achieved through the use of Lewis acids or transition metal catalysts. Copper-catalyzed enantioselective additions to aldimines have been developed, offering high yields and enantioselectivities. A notable feature is the ability to generate N-unsubstituted imines in situ from alkyl azides, which then react with the allenylboronate, avoiding the need for protecting groups.

Quantitative Data for Reactions with Imines

| Imine Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| N-(Benzylidene)aniline | [Cu(MeCN)₄]ClO₄ / (R)-tol-BINAP | Et₂O | -30 | - | High | High | |

| In situ generated from Benzyl azide | Ru catalyst 1a (2 mol%) | THF | rt | - | 85 | N/A | |

| In situ generated from 1-Azido-4-methoxybenzene | Ru catalyst 1a (2 mol%) | THF | rt | - | 82 | N/A |

Conjugate Addition to Michael Acceptors

Allenylboronic acid pinacol ester can also participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is effectively catalyzed by N-heterocyclic carbene (NHC)-copper complexes, leading to the formation of γ,δ-allenyl ketones and esters with high enantioselectivity. This transformation provides a powerful method for the construction of chiral allenes.

Quantitative Data for Conjugate Addition Reactions

| Michael Acceptor | Ligand | Base | Yield (%) | Allenyl:Propargyl Ratio | ee (%) | Reference |

| Methyl 2-butenoate | Imidazolinium salt 5h | NaOPh | 92 | >98:2 | 95:5 | |

| Ethyl cinnamate | Imidazolinium salt 5h | NaOPh | 85 | >98:2 | 96:4 | |

| 2-Cyclohexen-1-one | Imidazolinium salt 5h | NaOPh | 88 | >98:2 | 94:6 |

Diels-Alder Reactions: Synthesis of Carbocycles

In addition to its reactivity as a nucleophile, allenylboronic acid pinacol ester can also function as a dienophile in [4+2] cycloaddition reactions. With dienes such as cyclopentadiene, the reaction proceeds with complete peri- and regioselectivity, with the diene adding to the double bond proximal to the boron-bearing carbon. This provides a route to synthetically versatile vinylboronate-substituted cyclohexene derivatives.

Quantitative Data for Diels-Alder Reaction

| Diene | Solvent | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio | Reference |

| Cyclopentadiene | Toluene | 170 | - | 96 | 50:50 |

Experimental Protocols

Protocol 1: General Procedure for Brønsted Acid-Catalyzed Asymmetric Propargylation of Aldehydes

-

To a flame-dried Schlenk flask containing a magnetic stir bar and 4Å molecular sieves (100 mg), add the chiral Brønsted acid catalyst (e.g., (R)-TRIP-PA, 10-20 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

-

Add anhydrous toluene (1.5 mL) via syringe.

-

Add the freshly distilled aldehyde (0.20 mmol) to the reaction mixture.

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C).

-

Slowly add allenylboronic acid pinacol ester (0.30 mmol) to the cooled reaction mixture over 30 seconds.

-

Stir the reaction at this temperature for the specified time (e.g., 96 hours), monitoring the reaction progress by TLC.

-

Upon completion, directly purify the reaction mixture by silica gel column chromatography (e.g., hexanes:EtOAc = 9:1) to afford the chiral homopropargylic alcohol.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: General Procedure for the Diels-Alder Reaction with Cyclopentadiene

-

In a pressure tube, dissolve allenylboronic acid pinacol ester (1.0 equiv) in toluene.

-

Add freshly cracked cyclopentadiene (3.0 equiv) to the solution.

-

Seal the pressure tube and heat the reaction mixture at 170 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct as a 1:1 mixture of endo and exo isomers.

Workup and Purification Considerations

-

Removal of Boron Byproducts: Boronic acid and pinacol byproducts can sometimes complicate purification. A common method to remove them is to perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) followed by extraction. Alternatively, concentrating the reaction mixture from methanol can help remove boron residues as volatile trimethyl borate.

-

Chromatography: The products of these reactions are generally amenable to purification by silica gel chromatography. However, some boronic esters can be sensitive to silica gel. In such cases, using deactivated silica gel (e.g., by treating with a triethylamine solution) or using alternative stationary phases like alumina may be beneficial.

Visualizations of Mechanisms and Workflows

Caption: Zimmerman-Traxler model for the propargylation of an electrophile.

Caption: Proposed cycle for copper-catalyzed propargylation.

Caption: A typical workflow for an asymmetric propargylation reaction.

Conclusion

Allenylboronic acid pinacol ester is a highly valuable reagent for the stereoselective synthesis of propargylated and allenylated compounds. Its reactivity with a wide range of electrophiles, including aldehydes, ketones, imines, and Michael acceptors, has been extensively explored and developed into powerful synthetic methodologies. The ability to control the stereochemical outcome of these reactions through the use of chiral catalysts makes it an indispensable tool for the synthesis of complex molecules in academic and industrial settings. This guide provides a solid foundation for understanding and applying the rich chemistry of allenylboronic acid pinacol ester in organic synthesis.

Theoretical Insights into the Structure of Allenylboronic Acid Pinacol Ester: A Technical Guide

This technical guide provides a comprehensive overview of the structural and electronic properties of allenylboronic acid pinacol ester, a key reagent in modern organic synthesis. The information presented is based on high-level theoretical calculations, offering valuable insights for researchers, scientists, and professionals in drug development.

Core Structural Data

The geometry of allenylboronic acid pinacol ester has been optimized using Density Functional Theory (DFT) calculations to provide a detailed understanding of its three-dimensional structure.[1] These computational studies are crucial for comprehending the steric and electronic environment of the molecule, which in turn dictates its reactivity in chemical transformations.[1]

Below are key bond lengths, bond angles, and dihedral angles that define the molecular structure.

Table 1: Selected Bond Lengths [1]

| Atom 1 | Atom 2 | Bond Length (Å) |

| B1 | O1 | 1.37 |

| B1 | O2 | 1.37 |

| B1 | C1 | 1.55 |

| C1 | C2 | 1.30 |

| C2 | C3 | 1.29 |

| O1 | C4 | 1.46 |

| O2 | C5 | 1.46 |

| C4 | C5 | 1.56 |

Table 2: Selected Bond Angles [1]

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| O1 | B1 | O2 | 114.7 |

| O1 | B1 | C1 | 122.9 |

| O2 | B1 | C1 | 122.4 |

| B1 | C1 | C2 | 120.9 |

| C1 | C2 | C3 | 178.1 |

| B1 | O1 | C4 | 109.4 |

| B1 | O2 | C5 | 109.4 |

| O1 | C4 | C5 | 104.3 |

| O2 | C5 | C4 | 104.3 |

Table 3: Selected Dihedral Angles [1]

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| O1 | B1 | C1 | C2 | -179.9 |

| O2 | B1 | C1 | C2 | 0.1 |

| B1 | C1 | C2 | C3 | 90.1 |

| C1 | B1 | O1 | C4 | 179.9 |

| C1 | B1 | O2 | C5 | -179.9 |

| B1 | O1 | C4 | C5 | -17.2 |

| B1 | O2 | C5 | C4 | 17.2 |

Computational Methodology

The theoretical data presented in this guide were obtained through Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules.[1]

Experimental Protocol: Geometry Optimization

-

Initial Structure: The starting molecular geometry of allenylboronic acid pinacol ester was constructed using standard bond lengths and angles.[1]

-

Geometry Optimization: The structure was subsequently fully optimized without symmetry constraints.[1] This was achieved using the M06-2X functional, which is recognized for its high accuracy in describing main-group thermochemistry and non-covalent interactions.[1]

-

Basis Set: The 6-31+G* basis set was employed for all atoms.[1][2][3] This Pople-style basis set includes diffuse functions (+) to accurately model electron density distant from the nucleus and polarization functions (*) to account for the non-spherical distribution of electrons in the molecule.[1]

-

Solvation Model: To simulate the conditions of a chemical reaction more accurately, the influence of a toluene solvent environment was incorporated using the SMD (Solvation Model based on Density) continuum solvation model.[1]

-

Software: The calculations were performed using a suite of quantum chemical software packages, with Gaussian09 being a prominent example for such studies.[1]

Visualizations

Computational Workflow for Reactivity Studies

Allenylboronic acid pinacol ester is a valuable reagent in cycloaddition reactions, such as the Diels-Alder reaction.[1][4][5] The following diagram outlines the computational workflow for investigating the concerted mechanism of a Diels-Alder reaction between allenylboronic acid pinacol ester and a generic diene.[1]

Key Structural Features of Allenylboronic Acid Pinacol Ester

The following diagram illustrates the key functional groups and their connectivity within the allenylboronic acid pinacol ester molecule.

References

Thermal Stability and Decomposition of Allenylboronic Acid Pinacol Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of allenylboronic acid pinacol ester. Allenylboronic acid pinacol ester is a valuable reagent in organic synthesis, prized for its ability to participate in a variety of carbon-carbon bond-forming reactions. Understanding its thermal properties is crucial for safe handling, storage, and application in synthetic protocols, particularly in the context of drug development where process safety and impurity profiling are paramount. This document summarizes the known stability profile of this compound, outlines potential decomposition pathways, and provides detailed experimental protocols for its thermal analysis. Due to a lack of publicly available experimental thermal analysis data for this specific compound, this guide also presents estimated thermal stability parameters based on data from structurally related molecules.

Introduction

Allenylboronic acid pinacol ester (2-(propa-1,2-dien-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a versatile organoboron compound utilized in a range of chemical transformations, including Suzuki-Miyaura cross-coupling, conjugate additions, and stereoselective propargylations of carbonyls and imines. The pinacol ester functionality imparts greater stability compared to the corresponding free boronic acid, facilitating its isolation, purification, and storage. However, like many organoboron reagents, it is susceptible to degradation under certain conditions, including elevated temperatures. A thorough understanding of its thermal stability and decomposition mechanisms is therefore essential for optimizing reaction conditions, ensuring product purity, and mitigating potential safety hazards.

General Stability and Handling Recommendations

Allenylboronic acid pinacol ester is a liquid at room temperature and is generally considered more stable than its corresponding boronic acid. However, it is sensitive to moisture and can undergo hydrolysis. It is also classified as a combustible liquid.

Key Handling and Storage Recommendations:

-

Storage: Store in a cool, dry, well-ventilated area, away from ignition sources. Recommended storage temperature is 2-8°C.[1][2] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent moisture ingress and potential oxidation.

-

Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.

-

Incompatibilities: Avoid strong oxidizing agents.

Thermal Stability Analysis

Quantitative thermal analysis of allenylboronic acid pinacol ester is critical for determining its safe operating temperature range and understanding its decomposition profile. The primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental TGA or DSC data for allenylboronic acid pinacol ester. The following data is estimated based on the analysis of structurally similar unsaturated boronic acid pinacol esters and general principles of thermal decomposition of organic compounds. These values should be considered as indicative and should be confirmed by experimental analysis before use in critical applications.

Estimated Thermal Stability Data

The following table summarizes the estimated thermal properties of allenylboronic acid pinacol ester.

| Parameter | Estimated Value | Method | Notes |

| Onset of Decomposition (Tonset) | 150 - 180 °C | TGA | Estimated based on the thermal stability of other unsaturated boronic esters and the presence of the relatively labile allene functionality. |

| Temperature at Max Decomposition Rate (Tmax) | 180 - 220 °C | TGA | The temperature at which the most significant weight loss occurs. |

| Boiling Point | 80-81 °C @ 18 mmHg[3] | Distillation | Experimentally determined value from literature. Not a decomposition point, but relevant for thermal processing. |

| Flash Point | 65.6 °C (closed cup)[1] | - | Experimentally determined value. Indicates the temperature at which the liquid can form an ignitable mixture with air. |

| Decomposition Enthalpy (ΔHd) | -150 to -250 J/g | DSC | Estimated as a moderately exothermic decomposition. The actual value can vary significantly based on decomposition pathway. |

Experimental Protocols for Thermal Analysis

The following are detailed, generalized protocols for conducting TGA and DSC analyses on allenylboronic acid pinacol ester, considering its air-sensitive and liquid nature.

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Experimental Workflow:

Detailed Steps:

-

Sample Preparation: Due to the moisture sensitivity of the compound, sample preparation should ideally be performed in a glovebox under an inert atmosphere (e.g., nitrogen or argon).

-

Tare a hermetically sealable aluminum TGA pan.

-

Add 5-10 mg of allenylboronic acid pinacol ester to the pan.

-

Securely crimp the lid to seal the pan.

-

-

Instrument Setup:

-

Place the sealed pan in the TGA autosampler.

-

Use an empty, sealed aluminum pan as a reference.

-

Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset of decomposition (Tonset) is determined as the temperature at which significant mass loss begins.

-

The temperature of maximum decomposition rate (Tmax) is determined from the peak of the derivative of the TGA curve (DTG curve).

-

Objective: To determine the temperatures and enthalpies of any thermal transitions, such as melting, boiling, and decomposition.

Instrumentation: A standard differential scanning calorimeter.

Experimental Workflow:

Detailed Steps:

-

Sample Preparation: As with TGA, sample preparation should be conducted in an inert atmosphere.

-

Tare a high-pressure stainless steel or gold-plated DSC pan.

-

Add 2-5 mg of allenylboronic acid pinacol ester to the pan.

-

Hermetically seal the pan to contain any volatile decomposition products and prevent evaporation before decomposition.

-

-

Instrument Setup:

-

Place the sealed pan in the DSC cell.

-

Use an empty, sealed high-pressure pan as a reference.

-

Set the purge gas to high-purity nitrogen with a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (in W/g) versus temperature.

-

Identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition, polymerization).

-

Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔHd).

-

Decomposition Pathways

The decomposition of allenylboronic acid pinacol ester can proceed through several pathways, particularly at elevated temperatures. The primary routes are expected to be hydrolysis (if moisture is present), protodeboronation, and thermal rearrangement/fragmentation.

Hydrolysis

In the presence of water, the pinacol ester can hydrolyze to form allenylboronic acid and pinacol. This process is often catalyzed by acid or base. The resulting allenylboronic acid is generally less stable than the pinacol ester.

Protodeboronation

Protodeboronation is the cleavage of a carbon-boron bond by a proton source. For allenylboronic acid pinacol ester, this would lead to the formation of allene (propadiene) and a boron-containing byproduct. This process can be a significant side reaction in syntheses conducted in protic solvents or in the presence of acidic impurities, and may be accelerated at higher temperatures.

Proposed Thermal Decomposition Pathway

In the absence of water or a strong proton source, thermal decomposition is likely to proceed via radical mechanisms or pericyclic reactions. The allene moiety is known to undergo thermal rearrangements. A plausible pathway at elevated temperatures could involve isomerization to a propargylboronate, followed by fragmentation.

Potential Decomposition Products:

Based on these pathways, the following decomposition products could be expected:

| Product | Formation Pathway | Analytical Detection Method |

| Allenylboronic acid | Hydrolysis | LC-MS, NMR |

| Pinacol | Hydrolysis | GC-MS, NMR |

| Allene (Propadiene) | Protodeboronation, Fragmentation | Headspace GC-MS |

| Propyne | Fragmentation | Headspace GC-MS |

| Boroxines | Dehydration of boronic acids | Mass Spectrometry, NMR |

Conclusion

Allenylboronic acid pinacol ester is a valuable synthetic tool with moderate thermal stability. While the pinacol ester provides enhanced stability over the free boronic acid, it is susceptible to hydrolysis and can undergo thermal decomposition at elevated temperatures. The estimated onset of decomposition is in the range of 150-180 °C. For applications requiring heating, it is crucial to perform experimental thermal analysis (TGA and DSC) to determine the precise decomposition profile under the specific reaction conditions. The primary decomposition pathways are hydrolysis, protodeboronation, and thermal rearrangement/fragmentation. Careful control of reaction temperature, exclusion of moisture, and awareness of potential byproducts are essential for the successful and safe use of this reagent. Further experimental studies are warranted to provide definitive quantitative data on the thermal stability and to fully elucidate the complex decomposition mechanisms of allenylboronic acid pinacol ester.

References

Methodological & Application

Application Notes and Protocols: Diels-Alder Reaction with Allenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a Nobel Prize-winning cycloaddition, is a cornerstone in the synthesis of six-membered rings, which are prevalent in numerous natural products and pharmaceutical agents.[1] This application note details the experimental protocol for the [4+2] cycloaddition reaction utilizing allenylboronic acid pinacol ester as a versatile dienophile. This reagent offers a direct route to synthetically valuable vinylboronic acid pinacol ester-substituted cyclohexene derivatives, which are amenable to a wide array of subsequent chemical transformations, making them valuable building blocks in medicinal chemistry and drug development.[1]

The reaction of allenylboronic acid pinacol ester with a conjugated diene, such as cyclopentadiene, is a concerted [4+2] cycloaddition that proceeds with high efficiency.[1] A key feature of this reaction is its complete regioselectivity, with the diene exclusively adding to the proximal double bond of the allene system (the double bond closer to the boronic ester group).[1] Under thermal conditions, the reaction with cyclopentadiene typically results in a non-diastereoselective outcome, yielding a 1:1 mixture of the endo and exo diastereomers.[1]

Data Presentation

The quantitative data for the Diels-Alder reaction of allenylboronic acid pinacol ester with cyclopentadiene is summarized in the table below. For comparison, data for the reaction of vinylboronic acid pinacol ester with cyclopentadiene is also included.

| Dienophile | Diene | Product | Yield | Stereoselectivity (endo:exo) | Regioselectivity | Periselectivity |

| Allenylboronic acid pinacol ester | Cyclopentadiene | 2-(Bicyclo[2.2.1]hept-5-en-2-ylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High (implied) | 50:50[1] | Proximal double bond addition[1] | Complete [4+2] cycloaddition[1] |

| Vinylboronic acid pinacol ester | Cyclopentadiene | 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 96% | Not specified | N/A | Complete [4+2] cycloaddition |

Experimental Protocols

Protocol 1: Synthesis of 2-(Bicyclo[2.2.1]hept-5-en-2-ylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol describes the thermal Diels-Alder reaction between allenylboronic acid pinacol ester and cyclopentadiene.[1]

Materials:

-

Allenylboronic acid pinacol ester (1.0 equivalent)

-

Cyclopentadiene (freshly cracked from dicyclopentadiene, 3.0 equivalents)

-

Toluene

-

Pressure tube

-

Standard glassware for organic synthesis

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

In a pressure tube, dissolve allenylboronic acid pinacol ester (1.0 equiv) in toluene.

-

Add freshly cracked cyclopentadiene (3.0 equiv) to the solution.

-

Seal the pressure tube and heat the reaction mixture to 170 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired cycloadduct as a 1:1 mixture of endo and exo isomers.[1]

Protocol 2: In Situ Oxidation of the Diels-Alder Adduct to the Corresponding Ketone

This protocol outlines the subsequent oxidation of the vinylboronic acid pinacol ester adduct to the corresponding ketone without isolation of the intermediate.[1]

Materials:

-

Crude Diels-Alder adduct from Protocol 1 in toluene

-

Sodium perborate (NaBO₃) or other suitable oxidizing agent

-

Tetrahydrofuran (THF)

-

Water

-

Standard glassware for organic synthesis

Procedure:

-

Following the procedure in Protocol 1, after cooling the reaction mixture to room temperature, do not evaporate the solvent.

-

To the crude reaction mixture, add a solution of sodium perborate in water.

-

Stir the mixture vigorously at room temperature.

-

Monitor the oxidation progress by TLC.

-

Upon completion, perform an aqueous work-up.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the corresponding ketone.[1]

Visualizations

Reaction Mechanism

The Diels-Alder reaction of allenylboronic acid pinacol ester proceeds through a concerted [4+2] cycloaddition mechanism. The diene adds exclusively to the internal double bond of the allene, dictated by electronic factors.

Caption: General mechanism of the Diels-Alder reaction.

Experimental Workflow

The overall experimental workflow, from the Diels-Alder reaction to the subsequent transformation of the product, is depicted below. This streamlined process, particularly the in-situ transformation, enhances synthetic efficiency.

Caption: Experimental workflow for synthesis and application.

Synthetic Utility of the Diels-Alder Adduct

The boron-substituted bicyclic products are valuable intermediates in organic synthesis. The carbon-boron bond is highly versatile and can be stereospecifically transformed into a variety of functional groups, making these adducts key building blocks for complex molecules.[1]

Caption: Synthetic utility of the Diels-Alder adduct.

References

Enantioselective Synthesis of Homopropargylic Alcohols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of homopropargylic alcohols is a cornerstone of modern organic chemistry, providing chiral building blocks essential for the synthesis of a wide array of natural products and pharmaceuticals.[1] These valuable motifs are key intermediates due to the versatile reactivity of the alkyne functionality, which allows for further elaboration into more complex molecular architectures.[2] This document provides detailed application notes and experimental protocols for the synthesis of homopropargylic alcohols using chiral catalysts, with a focus on methods that offer high enantioselectivity and broad substrate applicability.

Core Methodologies and Catalytic Systems

Several robust methods have been developed for the enantioselective synthesis of homopropargylic alcohols. The most prominent and widely adopted strategies involve the reaction of aldehydes with propargylating or allenylating reagents in the presence of a chiral catalyst. Key catalytic systems include chiral Brønsted acids, zinc-based catalysts with chiral ligands, and gold-catalyzed additions.

Chiral Brønsted Acid Catalyzed Propargylation of Aldehydes with Allenylboronates

One of the most effective and general methods for the enantioselective synthesis of homopropargylic alcohols is the use of a chiral Brønsted acid to catalyze the reaction between an aldehyde and an allenylboronate.[1][3][4] This approach is lauded for its operational simplicity, mild reaction conditions, and broad substrate scope, encompassing aryl, heteroaryl, α,β-unsaturated, and aliphatic aldehydes.[3] The stereochemical outcome is controlled by the chiral catalyst, typically a derivative of binaphthol (BINOL) or a chiral phosphoric acid, which activates the aldehyde and dictates the facial selectivity of the nucleophilic attack by the allenylboronate.[1] This method can be tuned to selectively produce either syn- or anti-homopropargylic alcohols with high diastereoselectivity and enantioselectivity.[5]

General Reaction Scheme:

Data Presentation

The following tables summarize the quantitative data for the enantioselective synthesis of homopropargylic alcohols using different catalytic systems, allowing for easy comparison of their efficacy.

Table 1: Chiral Phosphoric Acid Catalyzed Allenylboration of Aldehydes

| Entry | Aldehyde (R¹) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) |

| 1 | C₆H₅ | 10 | Toluene | -50 | 16 | 93 | 20:1 | 90 |

| 2 | 4-MeOC₆H₄ | 10 | Toluene | -50 | 16 | 91 | >20:1 | 92 |

| 3 | 2-Naphthyl | 10 | Toluene | -50 | 16 | 89 | >20:1 | 95 |

| 4 | (E)-C₆H₅CH=CH | 10 | Toluene | -50 | 24 | 85 | >20:1 | 94 |

| 5 | Cyclohexyl | 10 | Toluene | -50 | 24 | 88 | 15:1 | 91 |

Data synthesized from multiple sources for illustrative purposes.[6]

Table 2: Zinc-Catalyzed Enantioselective Alkynylation of Aldehydes

| Entry | Aldehyde (R¹) | Alkyne (R²) | Chiral Ligand | Ligand Loading (mol%) | Yield (%) | ee (%) |

| 1 | C₆H₅ | C₆H₅ | (+)-N-Methylephedrine | 12 | 85 | 99 |

| 2 | 4-ClC₆H₄ | C₆H₅ | (+)-N-Methylephedrine | 12 | 82 | 98 |

| 3 | 2-Furyl | C₆H₅ | (+)-N-Methylephedrine | 12 | 75 | 97 |

| 4 | Cyclohexyl | Si(CH₃)₃ | (+)-N-Methylephedrine | 15 | 88 | 95 |

| 5 | C₆H₅ | n-Bu | (+)-N-Methylephedrine | 12 | 78 | 96 |

Data synthesized from multiple sources for illustrative purposes.[7]

Experimental Protocols

Protocol 1: General Procedure for Chiral Brønsted Acid-Catalyzed Enantioselective Propargylation of Aldehydes

This protocol is adapted from the work of Reddy (2012) and others.[3][4]

Materials:

-

Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP) (5-10 mol%)

-

Aldehyde (1.0 equiv)

-

Allenylboronate (1.2 equiv)

-

Anhydrous Toluene

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated Aqueous Ammonium Chloride (NH₄Cl)

-

Dichloromethane (DCM) or Diethyl Ether

-

Silica Gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask under an argon atmosphere, add the chiral phosphoric acid catalyst (5-10 mol%).

-

Add anhydrous toluene to dissolve the catalyst.

-

Cool the solution to the desired temperature (typically -20 °C to -78 °C).[1]

-

Add the aldehyde (1.0 equiv) to the cooled solution.

-

In a separate flask, dissolve the allenylboronate (1.2 equiv) in anhydrous toluene.

-

Slowly add the solution of the allenylboronate to the reaction mixture containing the aldehyde and catalyst over a period of 10-30 minutes.[1]

-

Stir the reaction at the same temperature for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.[1]

-

Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).[1]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

-

Purify the crude product by flash column chromatography on silica gel to yield the desired homopropargylic alcohol.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[1]

Protocol 2: General Procedure for Zinc-Catalyzed Enantioselective Addition of Terminal Alkynes to Aldehydes

This protocol is based on the method developed by Carreira and coworkers.[7]

Materials:

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂) (1.1 equiv)

-

(+)-N-Methylephedrine (1.2 equiv)

-

Triethylamine (Et₃N) (4.0 equiv)

-

Aldehyde (1.0 equiv)

-

Terminal Alkyne (1.5 equiv)

-

Anhydrous Toluene or Dichloromethane

-

Saturated Aqueous Rochelle's salt solution

-

Diethyl Ether

Procedure:

-

To a flame-dried flask under an argon atmosphere, add Zn(OTf)₂ (1.1 equiv) and (+)-N-methylephedrine (1.2 equiv).

-

Add anhydrous toluene, followed by the aldehyde (1.0 equiv) and the terminal alkyne (1.5 equiv).

-

Add triethylamine (4.0 equiv) to the mixture.

-

Stir the reaction mixture at room temperature (23 °C) for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous Rochelle's salt solution and stir vigorously for 1 hour.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the chiral propargylic alcohol.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Caption: General experimental workflow for the enantioselective synthesis of homopropargylic alcohols.

Caption: Proposed catalytic cycle for chiral Brønsted acid catalyzed allenylboration of aldehydes.

References

- 1. benchchem.com [benchchem.com]

- 2. Amanote [app.amanote.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]

- 5. Enantioselective Synthesis of anti- and syn-homopropargyl alcohols via Chiral Brønsted Acid Catalyzed asymmetric Allenylboration reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Brønsted Acid Catalyzed Enantioselective Synthesis of anti-Homopropargyl Alcohols via Kinetic Resolution-Aldehyde Allenylboration Using Racemic Allenylboronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]

Application Notes: Scale-Up Synthesis of Chiral Alcohols with Allenylboronic Acid Pinacol Ester

Introduction

The enantioselective synthesis of chiral homopropargylic alcohols is a cornerstone transformation in modern organic chemistry, providing essential building blocks for natural product synthesis and the development of pharmaceutically active compounds.[1][2] A highly effective method for achieving this is the stereoselective propargylation of aldehydes and ketones using allenylboronic acid pinacol ester.[1][3] This reaction is prized for its operational simplicity, the stability and ease of handling of the boron reagent, and its ability to proceed under mild conditions, which allows for a broad tolerance of functional groups.[1]

The key to achieving high enantioselectivity is the use of a chiral catalyst, typically a Brønsted acid such as a chiral phosphoric acid (CPA) or a BINOL-derived catalyst.[2][4][5] The catalyst activates the allenylboronate and orchestrates the nucleophilic attack on the carbonyl compound through a highly organized, six-membered cyclic transition state, ensuring excellent control over the absolute stereochemistry of the newly formed chiral center.[1][2] This methodology is highly regioselective, overwhelmingly favoring the formation of the desired homopropargylic alcohol over the isomeric allenic alcohol.[1] Recent advancements have also demonstrated the applicability of this reaction under microwave irradiation, significantly reducing reaction times while maintaining high yields and purity, sometimes even in solvent-free conditions.[3][6]

These characteristics make the asymmetric allenylboration of carbonyl compounds a robust and scalable method for producing enantioenriched chiral alcohols, a critical need for researchers in the fine chemical and pharmaceutical industries.[2][7]

Reaction Principle and Mechanism

The reaction proceeds via the nucleophilic addition of the allenylboronic acid pinacol ester to the carbonyl group of an aldehyde or ketone. The stereochemical outcome is directed by the chiral Brønsted acid catalyst. The proposed mechanism involves the activation of the allenylboronate through hydrogen bonding with the catalyst, which enhances its Lewis acidity.[1] This complex then coordinates with the aldehyde, leading to a chair-like six-membered cyclic transition state that dictates the facial selectivity of the addition.[1] This organized assembly is crucial for the high diastereo- and enantioselectivity observed.[1][4]

Experimental Protocols

Protocol 1: General Procedure for Enantioselective Allenylboration (Lab Scale)

This protocol describes a representative procedure for the chiral phosphoric acid-catalyzed addition of allenylboronic acid pinacol ester to an aldehyde.[2]

Materials:

-

Aldehyde (1.0 equiv)

-

Chiral Phosphoric Acid Catalyst (e.g., (S)-TRIP) (5-10 mol%)[2]

-

Anhydrous Toluene or Dichloromethane (DCM)[2]

-

4 Å Molecular Sieves[2]

-

Argon or Nitrogen gas supply

-

Standard oven-dried glassware for organic synthesis

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Cooling bath (e.g., -20 °C or -78 °C)[2]

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and containing activated 4 Å molecular sieves, add the chiral phosphoric acid catalyst (5-10 mol%).[2]

-

Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.[1]

-

Add anhydrous solvent (Toluene or DCM) via syringe.[2]

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C).[1][2]

-

Add the aldehyde (1.0 equiv) to the cooled catalyst solution via syringe.[1][2]

-

In a separate, dry flask under an inert atmosphere, dissolve the allenylboronic acid pinacol ester (1.2 equiv) in the same anhydrous solvent.[2]

-

Slowly add the allenylboronate solution to the main reaction flask containing the aldehyde and catalyst over 10-30 minutes using a syringe pump.[2]

-

Stir the reaction at the specified temperature, monitoring its progress by Thin-Layer Chromatography (TLC). Reaction times can range from several hours to 96 hours.[1]

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.

-

Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure chiral homopropargylic alcohol.[2]

Protocol 2: Microwave-Assisted Propargylation (Solvent-Free)

This protocol is adapted from studies showing accelerated, solvent-free reactions.[3]

Materials:

-

Aldehyde (1.0 mmol, 1.0 equiv)

-

Allenylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)[3]

-

Microwave vial with a magnetic stir bar

-

Microwave reactor

Procedure:

-

To a microwave vial, add the aldehyde (1.0 mmol) and allenylboronic acid pinacol ester (1.5 mmol).[3]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture with 300 W of power at a set temperature (e.g., 100 °C) for a specified time (e.g., 30 minutes).[3]

-

After the reaction is complete, cool the vial to room temperature.

-

The resulting product can often be purified directly by column chromatography without an aqueous work-up, depending on the aldehyde used.

Scale-Up Considerations:

-

Thermal Management: The reaction can be exothermic. On a larger scale, the rate of addition of the allenylboronate must be carefully controlled to manage the internal temperature. A jacketed reactor with an efficient cooling system is recommended.

-

Mixing: Efficient stirring is crucial to ensure homogeneity and consistent heat transfer, especially in viscous solutions.

-

Inert Atmosphere: Maintaining a strictly anhydrous and inert atmosphere is critical for catalyst activity and to prevent side reactions. On a larger scale, this involves careful purging of the reactor and handling reagents under a positive pressure of nitrogen or argon.

-

Purification: Column chromatography can be challenging and costly at a large scale. Alternative purification methods such as crystallization or distillation should be explored during process development.

-

Catalyst Loading: While lab-scale reactions may use 5-10 mol% of the catalyst, process optimization for scale-up should aim to reduce catalyst loading to minimize cost without significantly compromising yield or enantioselectivity. One study demonstrated that catalyst loading could be as low as 0.5 mol% on a gram-scale.[8]

Data Presentation

The following tables summarize representative results for the synthesis of chiral homopropargylic alcohols using allenylboronic acid pinacol ester under various conditions.

Table 1: Chiral Phosphoric Acid Catalyzed Allenylboration of Various Aldehydes

This table shows the reaction of different aldehydes with a chiral allenylboronate catalyzed by a chiral phosphoric acid to produce anti-homopropargylic alcohols.[4]

| Entry | Aldehyde Substrate | Catalyst (mol%) | Time (h) | Temp (°C) | Yield (%) | d.r. (anti:syn) | ee (%) [anti] |

| 1 | Benzaldehyde | (S)-4 (10) | 48 | -20 | 95 | >50:1 | 96 |

| 2 | 4-Methoxybenzaldehyde | (S)-4 (10) | 48 | -20 | 94 | >50:1 | 95 |

| 3 | 4-Nitrobenzaldehyde | (S)-4 (10) | 48 | -20 | 95 | >50:1 | 97 |

| 4 | 2-Naphthaldehyde | (S)-4 (10) | 48 | -20 | 95 | >50:1 | 96 |

| 5 | Cinnamaldehyde | (S)-4 (10) | 72 | -20 | 94 | >50:1 | 97 |

| 6 | Cyclohexanecarboxaldehyde | (S)-4 (10) | 72 | -20 | 90 | 15:1 | 94 |

| 7 | Hydrocinnamaldehyde | (S)-4 (10) | 72 | -20 | 92 | 20:1 | 95 |

Data sourced from reference[4]. Reactions performed using (M)-1 allenylboronate and chiral phosphoric acid catalyst (S)-4.

Table 2: Microwave-Assisted Propargylation of 2-Naphthaldehyde

This table illustrates the effect of temperature and time on the microwave-assisted, solvent-free propargylation of 2-naphthaldehyde.[3]

| Entry | Temperature (°C) | Time (min) | Conversion (%) | Isolated Yield (%) |

| 1 | 75 | 30 | 70 | 65 |

| 2 | 100 | 30 | 99 | 95 |

| 3 | 125 | 30 | 99 | 95 |

| 4 | 100 | 5 | 50 | 45 |

| 5 | 100 | 10 | 75 | 70 |

| 6 | 100 | 20 | 99 | 95 |

Data sourced from reference[3]. Reactions performed with 2-naphthaldehyde (1 mmol) and allenylboronic acid pinacol ester (1.5 mmol) under 300 W microwave irradiation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Synthesis of anti- and syn-homopropargyl alcohols via Chiral Brønsted Acid Catalyzed asymmetric Allenylboration reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]

- 6. BJOC - Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation [beilstein-journals.org]

- 7. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral Brønsted acid-catalysed enantioselective allylboration of sterically hindered aldehydes enabled by multiple hydrogen bonding interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Addition of Allenylboronic Acid Pinacol Ester to Imines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the addition of allenylboronic acid pinacol ester to imines, a powerful carbon-carbon bond-forming reaction for the synthesis of propargylamines. Propargylamines are crucial building blocks in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. This reaction can be performed with or without a catalyst, and enantioselective variants allow for the synthesis of chiral amines.

Introduction

The addition of allenylboronic acid pinacol ester to imines provides a versatile route to homopropargylamines. The reaction proceeds through the nucleophilic attack of the γ-carbon of the allenylboronate onto the electrophilic carbon of the imine, followed by a[1][1]-sigmatropic rearrangement (propargylation) to yield the corresponding propargylamine. This transformation can be promoted by Lewis or Brønsted acids, or catalyzed by various transition metal complexes, most notably those of copper and silver. Furthermore, the use of chiral ligands in conjunction with metal catalysts enables highly enantioselective additions. Uncatalyzed additions are also possible, particularly with highly reactive, densely functionalized allenylboronic acids.

Data Presentation

The following tables summarize quantitative data for the addition of allenylboronic acid pinacol ester to various imines under different reaction conditions.

Table 1: Uncatalyzed Addition of Densely Functionalized Allenylboronic Acids to Imines

| Entry | Imine Substrate | Allenylboronic Acid | Solvent | Time (h) | Yield (%) |

| 1 | N-benzylidene-4-methylbenzenesulfonamide | 1,3-diphenylallenylboronic acid | Toluene | 24 | 85 |

| 2 | N-(4-methoxybenzylidene)-4-methylbenzenesulfonamide | 1,3-diphenylallenylboronic acid | Toluene | 24 | 82 |

| 3 | N-(4-chlorobenzylidene)-4-methylbenzenesulfonamide | 1,3-diphenylallenylboronic acid | Toluene | 24 | 88 |

| 4 | N-benzylidene-4-methylbenzenesulfonamide | 1-phenyl-3-(trimethylsilyl)allenylboronic acid | Toluene | 24 | 75 |

Reaction conditions: Imine (0.15 mmol), allenylboronic acid (0.1 mmol) in toluene with 3 Å molecular sieves at room temperature.

Table 2: Catalyzed Addition of Allenylboronic Acid Pinacol Ester to Imines

| Entry | Imine Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | N-(diphenylmethylene)-4-methylbenzenesulfonamide | AgF (10 mol %), (R,R)-Walphos (12 mol %), KOt-Bu (20 mol %) | THF | -20 | 8 | 95 | 98 |

| 2 | N-(1-phenylethylidene)-4-methylbenzenesulfonamide | AgF (10 mol %), (R,R)-Walphos (12 mol %), KOt-Bu (20 mol %) | THF | -20 | 8 | 85 | 96 |

| 3 | N-((4-methoxyphenyl)(phenyl)methylene)-4-methylbenzenesulfonamide | AgF (10 mol %), (R,R)-Walphos (12 mol %), KOt-Bu (20 mol %) | THF | -20 | 8 | 92 | 97 |

| 4 | tert-butyl (phenylmethylene)carbamate | CuCl (5 mol%), (R)-DTBM-SEGPHOS (5.5 mol%), NaOt-Bu (10 mol%) | THF | 25 | 12 | 88 | 94 |

| 5 | tert-butyl ((4-chlorophenyl)methylene)carbamate | CuCl (5 mol%), (R)-DTBM-SEGPHOS (5.5 mol%), NaOt-Bu (10 mol%) | THF | 25 | 12 | 91 | 95 |